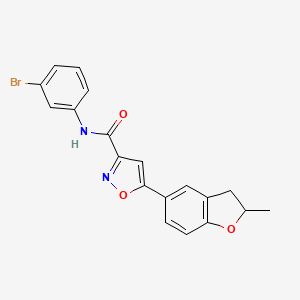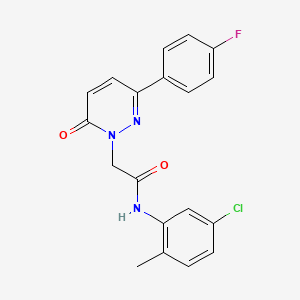![molecular formula C20H20N2O3 B11354922 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11354922.png)
2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles and piperidines This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a piperidine ring, and a methoxybenzoyl group attached to the piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a carboxylic acid derivative.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Attachment of the Methoxybenzoyl Group: The final step involves the acylation of the piperidine nitrogen with 4-methoxybenzoyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzoxazole ring, potentially converting it to a benzoxazoline derivative.
Substitution: The methoxy group on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Benzoxazoline derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-[1-(4-Chlorobenzoyl)piperidin-4-yl]-1,3-benzoxazole
- 2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole
- 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole
Uniqueness: 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and its ability to interact with specific biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H20N2O3/c1-24-16-8-6-15(7-9-16)20(23)22-12-10-14(11-13-22)19-21-17-4-2-3-5-18(17)25-19/h2-9,14H,10-13H2,1H3 |
InChI Key |
TZOQPPOARBBOHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-chlorobenzyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11354840.png)

![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide](/img/structure/B11354850.png)
![2,4-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-5-carboxamide](/img/structure/B11354855.png)

![3-methyl-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11354883.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11354894.png)
![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11354911.png)
![3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B11354913.png)
![2-(4-chloro-3-methylphenoxy)-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11354914.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11354921.png)
![5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-N-(2-fluorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11354923.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)propanamide](/img/structure/B11354929.png)
